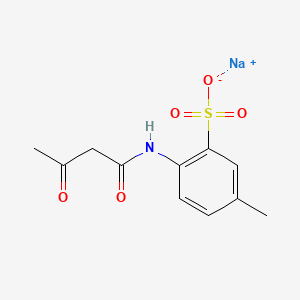
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is a heterocyclic compound with the molecular formula C11H15N3O It is a derivative of pyrimidinone, featuring an aminophenyl group attached to the tetrahydro-2-pyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone typically involves the reaction of 4-aminobenzylamine with tetrahydro-2-pyrimidinone under specific conditions. One common method includes:
Reactants: 4-aminobenzylamine and tetrahydro-2-pyrimidinone.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include methanol or ethanol.
Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
科学研究应用
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Thioxopyrimidines: These compounds have a sulfur atom in place of the oxygen in the pyrimidinone ring and exhibit different biological activities.
Pyrimidine-2(1H)-ones: These derivatives have variations in the substituents on the pyrimidinone ring, leading to different chemical and biological properties.
Uniqueness
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is unique due to its specific aminophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
34790-78-8 |
|---|---|
分子式 |
C11H15N3O |
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-[(4-aminophenyl)methyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15) |
InChI 键 |
AVMALBAKHIHJMN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)N(C1)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


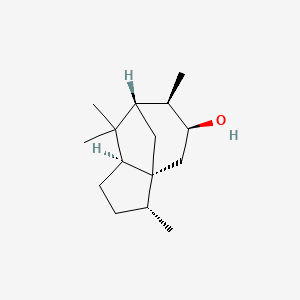

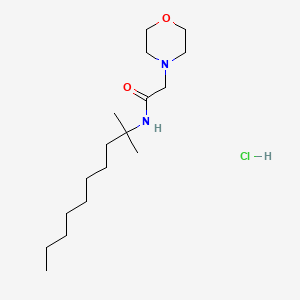



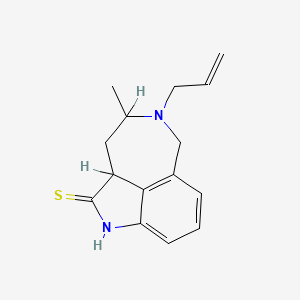
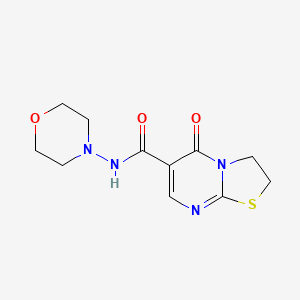
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)


